2-methoxy-4-(1H-tetrazol-5-yl)phenol
Overview
Description
2-methoxy-4-(1H-tetrazol-5-yl)phenol is a chemical compound with the molecular formula C8H8N4O2 and a molecular weight of 192.18 g/mol It is characterized by the presence of a methoxy group (-OCH3) and a tetrazole ring attached to a phenol ring
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins like mek-1 and tubulin .
Mode of Action
Based on the targets of similar compounds, it may interact with its targets and induce changes that affect the function of these proteins .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell growth and division .
Result of Action
Biochemical Analysis
Cellular Effects
The effects of 2-methoxy-4-(1H-tetrazol-5-yl)phenol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds containing the tetrazole moiety, such as this compound, can exhibit cytotoxic effects on certain cell lines . This indicates its potential in therapeutic applications, particularly in targeting cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The tetrazole ring in its structure is known to form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby modulating their activity . This mechanism of action is crucial for its role in biochemical and pharmacological applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that the stability of this compound can be maintained under specific storage conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Research has shown that compounds with similar structures can have significant inhibitory properties at specific concentrations . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and the levels of its metabolites can provide insights into its biochemical role and potential therapeutic applications
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It interacts with transporters and binding proteins that influence its localization and accumulation. Understanding these interactions can help in designing targeted delivery systems for therapeutic applications .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in modulating cellular processes and achieving desired therapeutic effects .
Preparation Methods
The synthesis of 2-methoxy-4-(1H-tetrazol-5-yl)phenol typically involves multi-step reactions. One common method includes the reaction of 2-methoxyphenol with sodium azide and a suitable catalyst under controlled conditions to form the tetrazole ring. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-methoxy-4-(1H-tetrazol-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The methoxy and phenol groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methoxy-4-(1H-tetrazol-5-yl)phenol has several scientific research applications:
Comparison with Similar Compounds
2-methoxy-4-(1H-tetrazol-5-yl)phenol can be compared with other similar compounds, such as:
2-methoxy-4-(2H-tetrazol-5-yl)phenol: Similar structure but with a different tetrazole isomer.
4-(1H-tetrazol-5-yl)phenol: Lacks the methoxy group, leading to different chemical properties and reactivity.
2-methoxyphenol: Lacks the tetrazole ring, resulting in different biological and chemical activities.
The uniqueness of this compound lies in its combination of the methoxy group and tetrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-4-(2H-tetrazol-5-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-14-7-4-5(2-3-6(7)13)8-9-11-12-10-8/h2-4,13H,1H3,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAXBFZKBKYTGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NNN=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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